molecular formula C8H15NO3 B13863442 3-oxo-3-(propylamino)Propanoic acid ethyl ester CAS No. 71510-96-8

3-oxo-3-(propylamino)Propanoic acid ethyl ester

Cat. No.: B13863442
CAS No.: 71510-96-8
M. Wt: 173.21 g/mol
InChI Key: BYHKMIIHUXAUBA-UHFFFAOYSA-N
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Description

3-Oxo-3-(propylamino)propanoic acid ethyl ester is a propanoic acid derivative featuring a propylamino substituent at the β-keto position and an ethyl ester group. For instance, similar esters, such as 3-(methylthio)propanoic acid ethyl ester, are recognized for their roles in food aroma profiles , while others exhibit biological activities like antimicrobial and antioxidant effects .

Properties

CAS No.

71510-96-8

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 3-oxo-3-(propylamino)propanoate

InChI

InChI=1S/C8H15NO3/c1-3-5-9-7(10)6-8(11)12-4-2/h3-6H2,1-2H3,(H,9,10)

InChI Key

BYHKMIIHUXAUBA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3-(propylamino)Propanoic acid ethyl ester typically involves the reaction of ethyl acetoacetate with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Ethyl acetoacetate: reacts with in the presence of a base such as sodium ethoxide.

  • The reaction mixture is heated to promote the formation of the product.
  • The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-oxo-3-(propylamino)Propanoic acid ethyl ester can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-oxo-3-(propylamino)Propanoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-oxo-3-(propylamino)Propanoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-oxo-3-(propylamino)Propanoic acid ethyl ester involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in nucleophilic substitution reactions. The keto group can undergo tautomerization, leading to the formation of enol intermediates that can further react with electrophiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-oxo-3-(propylamino)propanoic acid ethyl ester with key analogs based on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Weight Key Applications/Sources References
3-Oxo-3-(propylamino)propanoic acid ethyl ester Propylamino group at β-keto position ~201.23 (calculated) Not explicitly stated; inferred roles in bioactive compound synthesis or catalysis.
3-(Methylthio)propanoic acid ethyl ester Methylthio group at β-position 148.23 Key aroma compound in pineapples (Tainong No. 4 and No. 6; OAV >1); natural volatile.
Ethyl 3-oxo-3-(phenylamino)propanoate Phenylamino group at β-keto position 207.23 Antioxidant activity; synthetic derivative with potential pharmaceutical applications.
3-Oxo-3-(3-trifluoromethylphenyl)propanoic acid ethyl ester Trifluoromethylphenyl group 274.21 Electronic modulation in agrochemicals/pharmaceuticals; synthetic precursor.
Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester Butylamino and thioxo groups 203.30 Antimicrobial activity; synthetic compound with sulfur-based reactivity.

Structural and Functional Differences

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability and alter reactivity compared to alkylamino substituents.
  • Biological Activities: Antimicrobial: Propanoic acid ethyl esters with thioxo or sulfur groups (e.g., ) inhibit pathogens, while the propylamino variant’s bioactivity remains speculative. Antioxidant: Ethyl 3-oxo-3-(phenylamino)propanoate demonstrates radical-scavenging properties due to aromatic conjugation .

Physicochemical Properties

  • LogP and Solubility: Ethyl 3-oxo-3-(phenylamino)propanoate has a calculated LogP of 2.27 , suggesting moderate hydrophobicity. The propylamino analog likely exhibits higher polarity due to the amino group.
  • Thermal Stability : β-Keto esters generally undergo decarboxylation at elevated temperatures, but electron-withdrawing substituents (e.g., trifluoromethyl) may enhance stability .

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